molecular formula C10H8ClFN2S2 B4113937 2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

Cat. No.: B4113937
M. Wt: 274.8 g/mol
InChI Key: YMPLGHLXIYEJSA-UHFFFAOYSA-N
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Description

2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorofluorobenzyl group attached to the thiadiazole ring via a sulfur atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2S2/c1-6-13-14-10(16-6)15-5-7-2-3-8(12)4-9(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPLGHLXIYEJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl chloride and 5-methyl-1,3,4-thiadiazole-2-thiol.

    Reaction Conditions: The 2-chloro-4-fluorobenzyl chloride is reacted with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives.

Scientific Research Applications

2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to inhibit specific enzymes or pathways is of particular interest in medicinal chemistry.

    Industry: In the industrial sector, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole can be compared with other similar compounds, such as:

    2-[(2-chloro-4-fluorobenzyl)thio]-4(3H)-quinazolinone: This compound also contains a chlorofluorobenzyl group but has a quinazolinone ring instead of a thiadiazole ring. The presence of the quinazolinone ring imparts different chemical and biological properties.

    2-chloro-4-fluorobenzyl alcohol: This compound lacks the thiadiazole ring and has a hydroxyl group instead of a thiol group. It is used as an intermediate in organic synthesis and has different reactivity compared to the thiadiazole derivative.

    2-chloro-4-fluorobenzaldehyde: This compound contains an aldehyde group and is used in the synthesis of various organic compounds. Its reactivity and applications differ from those of the thiadiazole derivative.

The uniqueness of 2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole
Reactant of Route 2
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2-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole

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